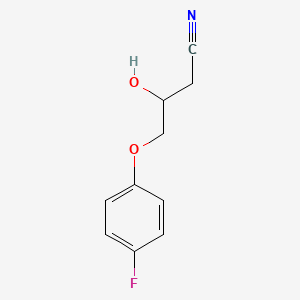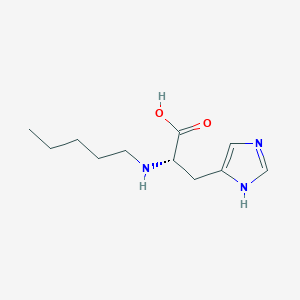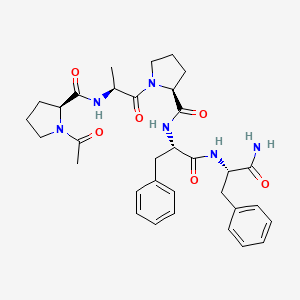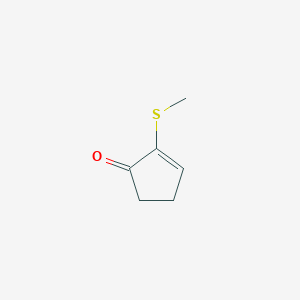
3-Cyclopropyl-2-methylbut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-methylbut-2-enal is an organic compound characterized by a cyclopropyl group attached to a butenal structure. This compound is part of the aldehyde family, which is known for its reactivity and versatility in organic synthesis. The presence of both a cyclopropyl group and an unsaturated aldehyde moiety makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbut-2-enal typically involves the formation of the cyclopropyl group followed by the introduction of the aldehyde functionality. One common method is the cyclopropanation of an appropriate alkene precursor using reagents like diazomethane or Simmons-Smith reagent. The resulting cyclopropyl compound is then subjected to oxidation or other functional group transformations to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-2-methylbut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: 3-Cyclopropyl-2-methylbutanoic acid
Reduction: 3-Cyclopropyl-2-methylbut-2-enol
Substitution: Various substituted cyclopropyl derivatives
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
3-Methylbut-2-enal: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetaldehyde: Contains a cyclopropyl group but has a different aldehyde structure.
2-Methyl-2-butenal: Similar unsaturated aldehyde but with different substituents.
Uniqueness: 3-Cyclopropyl-2-methylbut-2-enal is unique due to the presence of both a cyclopropyl group and an unsaturated aldehyde moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
60788-22-9 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-methylbut-2-enal |
InChI |
InChI=1S/C8H12O/c1-6(5-9)7(2)8-3-4-8/h5,8H,3-4H2,1-2H3 |
Clave InChI |
BQGRTPMHZOKLOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)




![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)



![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

